Cas no 7463-22-1 (4-chloro-N,N-dimethylbenzene-1-sulfonamide)

4-Chloro-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and dimethylamino functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex molecules. Its stable sulfonamide core and electron-withdrawing chloro substituent enhance reactivity in nucleophilic substitution and coupling reactions. The dimethylamino group further contributes to its solubility in polar organic solvents, facilitating its use in diverse synthetic applications. The compound’s well-defined structure and consistent purity make it a reliable choice for researchers requiring precise building blocks in medicinal chemistry and material science.
4-chloro-N,N-dimethylbenzene-1-sulfonamide structure
7463-22-1 structure
Product Name:4-chloro-N,N-dimethylbenzene-1-sulfonamide
CAS No:7463-22-1
MF:C8H10ClNO2S
MW:219.688499927521
MDL:MFCD01127984
CID:979559
PubChem ID:81967
Update Time:2025-06-08

4-chloro-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • p-chloro-N,N-dimethylbenzenesulphonamide
    • 4-chloro-N,N-dimethylbenzenesulfonamide
    • 4-Chlor-benzolsulfonsaeure-dimethylamid
    • 4-chloro-benzenesulfonic acid dimethylamide
    • Acaridim
    • Benzenesulfonamide,4-chloro-N,N-dimethyl
    • EINECS 231-252-1
    • N,N-dimethyl-4-chlorobenzenesulfonamide
    • N,N-Dimethyl-p-chlorobenzenesulfonamide
    • NN-dimethyl-p-chlorobenzenesulphonamide
    • 4-chloro-N,N-dimethylbenzene-1-sulfonamide
    • AKOS002248566
    • DTXSID4064713
    • Z45527533
    • Benzenesulfonamide, 4-chloro-N,N-dimethyl-
    • NSC-404321
    • Benzenesulfonamide, p-chloro-N,N-dimethyl-
    • NS00037637
    • AI3-17741
    • NSC 404321
    • 7463-22-1
    • XL2F3S2G7J
    • SCHEMBL196979
    • QFNLRDMGDKMXBO-UHFFFAOYSA-N
    • 4-chloro-N,N-dimethyl-benzenesulfonamide
    • CHEMBL3932200
    • NSC404321
    • MDL: MFCD01127984
    • Inchi: 1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
    • InChI Key: QFNLRDMGDKMXBO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 219.01200
  • Monoisotopic Mass: 219.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Density: 1.316
  • Boiling Point: 311.9°C at 760 mmHg
  • Flash Point: 142.4°C
  • Refractive Index: 1.554
  • PSA: 45.76000
  • LogP: 2.67110

4-chloro-N,N-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-chloro-N,N-dimethylbenzene-1-sulfonamide

Comprehensive Analysis of 4-Chloro-N,N-dimethylbenzene-1-sulfonamide (CAS No. 7463-22-1): Properties, Applications, and Industry Trends

The chemical compound 4-chloro-N,N-dimethylbenzene-1-sulfonamide (CAS No. 7463-22-1) is a specialized sulfonamide derivative with significant relevance in organic synthesis and industrial applications. Characterized by its chloro-substituted benzene ring and dimethylsulfonamide functional group, this compound exhibits unique physicochemical properties that make it valuable for researchers and manufacturers. In recent years, interest in sulfonamide-based compounds has surged due to their versatility in pharmaceuticals, agrochemicals, and material science, aligning with trends toward sustainable and high-performance chemical solutions.

From a structural perspective, 4-chloro-N,N-dimethylbenzene-1-sulfonamide features a para-chlorophenyl group bonded to a sulfonamide moiety with two methyl substituents. This configuration enhances its stability and reactivity in nucleophilic substitution reactions, a topic frequently searched by organic chemists. The compound’s molecular weight (218.69 g/mol) and moderate polarity make it soluble in common organic solvents like dichloromethane and acetone, while its melting point (reported between 85–90°C) ensures handling ease under standard laboratory conditions. Such properties are critical for applications in intermediate synthesis, where precision and yield optimization are paramount.

The demand for 4-chloro-N,N-dimethylbenzene-1-sulfonamide is closely tied to its role as a building block in pharmaceutical research. With growing public interest in drug discovery and personalized medicine, this compound is often explored for modifying bioactive molecules. For instance, its sulfonamide group can enhance binding affinity to biological targets, a feature highlighted in studies on enzyme inhibitors. Additionally, its chloro-substituent allows further functionalization via cross-coupling reactions, addressing the industry’s need for modular synthetic routes—a frequent query in AI-driven chemistry platforms.

Beyond pharmaceuticals, CAS No. 7463-22-1 finds utility in agrochemical formulations. As global attention shifts toward sustainable agriculture, researchers investigate sulfonamides for developing eco-friendly pesticides with reduced environmental persistence. The compound’s structural flexibility enables the design of derivatives targeting specific plant pathogens, a niche yet expanding application area. This aligns with search trends around green chemistry and crop protection, reflecting broader societal concerns about food security and ecological impact.

From an industrial standpoint, 4-chloro-N,N-dimethylbenzene-1-sulfonamide is synthesized via sulfonation of chlorobenzene followed by amidation, a process optimized for scalability. Manufacturers emphasize low-waste production and energy efficiency to meet regulatory and consumer expectations—topics dominating ESG (Environmental, Social, and Governance) discussions in the chemical sector. Analytical techniques like HPLC and NMR spectroscopy ensure purity compliance, while safety protocols focus on minimizing occupational exposure, addressing common search queries about chemical handling best practices.

Emerging trends also highlight the compound’s potential in advanced material science. Its aromatic backbone and polar functional group make it a candidate for designing polymeric additives or coating agents, particularly in electronics and automotive industries seeking heat-resistant materials. Such applications resonate with searches for high-performance polymers and nanotechnology, underscoring the intersection of traditional chemistry and cutting-edge innovation.

In summary, 4-chloro-N,N-dimethylbenzene-1-sulfonamide (CAS No. 7463-22-1) exemplifies the strategic importance of sulfonamide chemistry across multidisciplinary fields. Its synthesis, properties, and applications reflect evolving industry priorities—from green synthesis to molecular design—making it a compound of enduring relevance. As research continues to uncover new functionalities, this molecule will likely remain a focal point for scientific and commercial exploration.

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